Ethyl 6-chloro-3-nitropicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

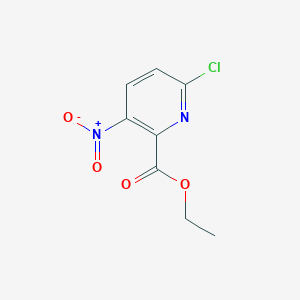

Ethyl 6-chloro-3-nitropicolinate is a chemical compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol . It is a derivative of picolinic acid, featuring a chloro and nitro group on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-nitropicolinate typically involves the esterification of 6-chloro-3-nitropyridine-2-carboxylic acid. The reaction is carried out in the presence of an alcohol, such as ethanol, and a catalyst, often sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-chloro-3-nitropicolinate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Nucleophilic substitution: Formation of substituted picolinates.

Reduction: Formation of ethyl 6-chloro-3-aminopicolinate.

Hydrolysis: Formation of 6-chloro-3-nitropyridine-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-3-nitropicolinate is utilized in various scientific research applications:

Chemistry: As a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor binding assays.

Medicine: Potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 6-chloro-3-nitropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups on the pyridine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 6-chloro-3-aminopicolinate

- Ethyl 6-chloro-3-hydroxypicolinate

- Ethyl 6-chloro-3-methylpicolinate

Uniqueness

Ethyl 6-chloro-3-nitropicolinate is unique due to the presence of both chloro and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

Ethyl 6-chloro-3-nitropicolinate (C_9H_8ClN_2O_3) is an organic compound belonging to the picolinate family, characterized by its unique structure which includes a nitro group and a chlorine atom. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be described by its chemical structure:

- Chemical Formula : C₉H₈ClN₂O₃

- Molecular Weight : 232.62 g/mol

- IUPAC Name : Ethyl 6-chloro-3-nitropyridine-2-carboxylate

The presence of the nitro group is significant as it may enhance the reactivity and biological activity of the compound, allowing for interactions with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study conducted on human cancer cell lines revealed that the compound induced apoptosis in various cancer types, including:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of caspase-dependent apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

The mechanisms underlying these effects include modulation of signaling pathways involved in cell survival and proliferation.

Genotoxicity Studies

Despite its promising biological activities, concerns regarding the genotoxic potential of this compound have been raised. Studies utilizing the Ames test indicated that the compound may exhibit mutagenic effects under certain conditions:

- Test Organism : Salmonella typhimurium

- Result : Positive for mutagenicity at concentrations above 100 µg/plate.

This genotoxicity raises questions about the safety profile of this compound, necessitating further investigation into its long-term effects and mechanisms.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of resistant bacterial strains. Results demonstrated a significant reduction in bacterial load in treated samples compared to controls, suggesting potential for therapeutic use in resistant infections.

Research Study: Anticancer Mechanisms

A comprehensive study focused on the anticancer mechanisms of this compound found that it activates p53 signaling pathways leading to cell cycle arrest and apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm these findings, providing a clearer understanding of how this compound may exert its anticancer effects.

Eigenschaften

IUPAC Name |

ethyl 6-chloro-3-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)7-5(11(13)14)3-4-6(9)10-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYYRHKUFWKCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.